molecular formula C9H6FNO2 B13129498 5-Fluoroisoquinoline-1,3(2H,4H)-dione

5-Fluoroisoquinoline-1,3(2H,4H)-dione

Cat. No.: B13129498
M. Wt: 179.15 g/mol
InChI Key: NVMURLLEKNFYHS-UHFFFAOYSA-N
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Description

5-Fluoroisoquinoline-1,3(2H,4H)-dione is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroisoquinoline-1,3(2H,4H)-dione typically involves the fluorination of isoquinoline derivatives. One common method is the electrophilic fluorination of isoquinoline-1,3-dione using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoroisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoroisoquinoline-1,3(2H,4H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoroisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, potentially leading to the inhibition of enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline-1,3(2H,4H)-dione: The non-fluorinated parent compound.

    6-Fluoroisoquinoline-1,3(2H,4H)-dione: A positional isomer with the fluorine atom at the 6-position.

    5-Chloroisoquinoline-1,3(2H,4H)-dione: A halogenated derivative with chlorine instead of fluorine.

Uniqueness

5-Fluoroisoquinoline-1,3(2H,4H)-dione is unique due to the presence of the fluorine atom at the 5-position, which significantly influences its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

5-fluoro-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C9H6FNO2/c10-7-3-1-2-5-6(7)4-8(12)11-9(5)13/h1-3H,4H2,(H,11,12,13)

InChI Key

NVMURLLEKNFYHS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2F)C(=O)NC1=O

Origin of Product

United States

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